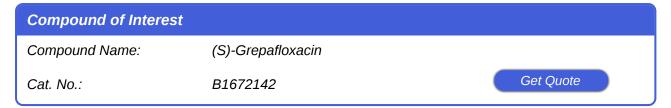


(S)-Grepafloxacin: A Technical Overview of Historical Clinical Trial Data

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the historical clinical trial data for **(S)-Grepafloxacin**, a fluoroquinolone antibiotic. Grepafloxacin was developed for the treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB). Despite demonstrating efficacy, it was withdrawn from the market in 1999 due to concerns about QT interval prolongation and associated cardiac arrhythmias.[1][2] This document summarizes the available quantitative data on its efficacy and safety, details the experimental protocols from key clinical trials, and visualizes its mechanism of action and a typical clinical trial workflow.

Efficacy Data

(S)-Grepafloxacin demonstrated notable efficacy in treating respiratory tract infections in several clinical trials. The data from these trials are summarized below.

Community-Acquired Pneumonia (CAP)

Grepafloxacin was evaluated for the treatment of CAP in multiple studies, often at a dosage of 600 mg once daily.



Trial	Compar ator	N (Grepafl oxacin)	N (Compar ator)	Clinical Success Rate (Grepafl oxacin)	Clinical Success Rate (Compar ator)	Microbiol ogical Eradicati on Rate (Grepafl oxacin)	Microbiol ogical Eradicati on Rate (Compar ator)
Open- label, noncomp arative[3]	N/A	273	N/A	89% (211/238) at follow- up	N/A	95% (86/91 isolates) at follow- up	N/A
Randomi zed, double- blind vs. Amoxycill in[4]	Amoxycill in 500 mg tds	127	137	76% (87/114) at follow- up	74% (85/111) at follow- up	89% (32/36)	71% (32/45)

Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)

Clinical trials for ABECB assessed various dosages and durations of grepafloxacin treatment.



Trial	Compar ator	N (Grepafl oxacin)	N (Compar ator)	Clinical Success Rate (Grepafl oxacin)	Clinical Success Rate (Compar ator)	Microbiol ogical Eradicati on Rate (Grepafl oxacin)	Microbiol ogical Eradicati on Rate (Compar ator)
Randomi zed, double- blind vs. Amoxycill in[5]	Amoxycill in 500 mg tds	438 (219 per arm)	218	400mg: 82% (165/202) , 600mg: 85% (175/206)	85% (172/203)	400mg: 86% (144/168) , 600mg: 92% (150/164)	83% (162/195)
Double-masked, randomiz ed (5 vs. 10 days)	Grepaflo xacin 400 mg (10 days)	195	194	83% (128/155)	81% (122/150)	77% (106/138)	80% (98/123)
Randomi zed, double- blind vs. Clarithro mycin[7]	Clarithro mycin 250 mg bd	541 (273 for 5d, 268 for 10d)	261	5d: 91%, 10d: 95%	86%	5d: 85%, 10d: 91%	58%

Pharmacokinetic Profile

The pharmacokinetic properties of grepafloxacin were characterized in studies involving healthy volunteers.



Parameter	Value	Condition	
Tmax (Time to Peak Concentration)	~2 hours	Single oral dose[8]	
Cmax (Peak Plasma Concentration)	1.5 μg/mL	Single 400 mg oral dose[9]	
t½ (Elimination Half-life)	~12 hours	Single oral dose[8]	
Urinary Excretion (unchanged)	5-14%	[10]	
Tissue Penetration	High concentrations in lung and genital tissues	[9]	

Safety and Tolerability

The safety profile of grepafloxacin was a significant area of investigation, ultimately leading to its market withdrawal.

Common Adverse Events

The most frequently reported adverse events in clinical trials were gastrointestinal in nature.



Adverse Event	Incidence (400 mg daily)	Incidence (600 mg daily)
Nausea	11.1%	15.8%
Taste perversion	9.0%	17.8%
Headache	4.6%	4.9%
Dizziness	4.3%	5.4%
Diarrhea	3.5%	4.2%
Vaginitis	3.3%	1.4%
Abdominal pain	2.2%	2.1%
Vomiting	1.7%	5.7%
Pruritus	1.6%	1.2%
Dyspepsia	1.5%	3.1%

QT Interval Prolongation

A major safety concern with grepafloxacin was its potential to prolong the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[1][2] Preclinical studies in animals demonstrated a dose-dependent prolongation of the QT interval.[2] While some clinical studies in elderly patients suggested a minimal effect on the QTc interval (less than 2 ms), post-marketing surveillance revealed cases of serious cardiac events, including sudden death, which ultimately led to the drug's withdrawal from the market worldwide in 1999.[1][2]

Experimental Protocols

While detailed protocols for every trial are not publicly available, the general methodologies can be summarized based on published reports.

Patient Population and Blinding

 Inclusion Criteria: Adult patients with clinical and, where applicable, radiological evidence of community-acquired pneumonia or acute bacterial exacerbations of chronic bronchitis were



typically enrolled.[4][5]

- Exclusion Criteria: Common exclusion criteria included known hypersensitivity to fluoroquinolones, pregnancy or lactation, severe renal or hepatic impairment, and concurrent use of drugs known to prolong the QT interval.[10]
- Blinding: Many of the comparative efficacy trials were conducted in a double-blind, double-dummy fashion to minimize bias.[4][5]

Dosing and Administration

- Grepafloxacin: Oral doses of 400 mg or 600 mg once daily were commonly used for treating respiratory tract infections.[5] The duration of treatment typically ranged from 5 to 10 days.[6]
 [7]
- Comparators: Active comparators included amoxicillin (500 mg three times daily) and clarithromycin (250 mg twice daily).[4][7]

Efficacy Assessment

- Clinical Efficacy: Clinical success was generally defined as the resolution or improvement of the signs and symptoms of the infection at the end of therapy and at a follow-up visit (typically 2-4 weeks after treatment).[4]
- Microbiological Efficacy: This was assessed by the eradication or presumed eradication of the baseline pathogen(s) from sputum or other relevant cultures at the end of treatment and follow-up.[4]

Safety Assessment

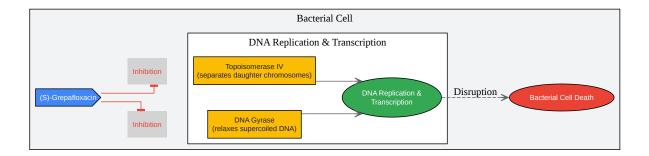
- Adverse Events: All adverse events were recorded throughout the study period, and their relationship to the study drug was assessed by the investigators.
- ECG Monitoring: Given the concerns about QT prolongation with fluoroquinolones, ECGs were monitored in some studies. However, the full extent and methodology of this monitoring across all trials are not consistently detailed in the available literature.

Visualizations



Mechanism of Action

Grepafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.



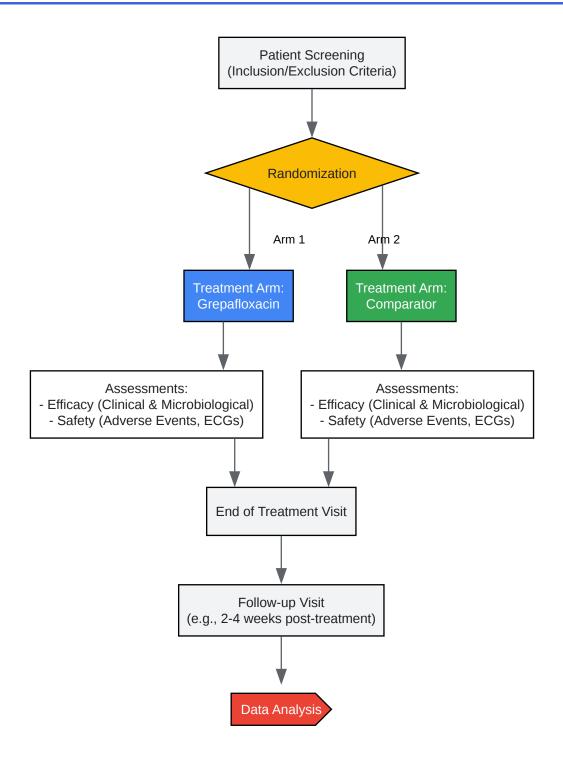
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Caption: Mechanism of action of (S)-Grepafloxacin.

Typical Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a randomized, double-blind, comparator-controlled clinical trial of grepafloxacin for an indication like community-acquired pneumonia.





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Caption: Generalized workflow of a grepafloxacin clinical trial.



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